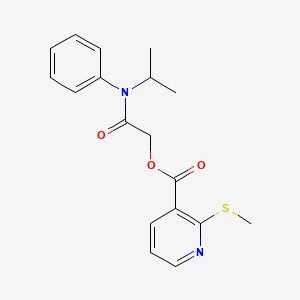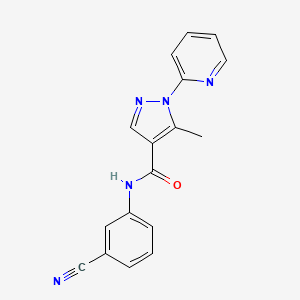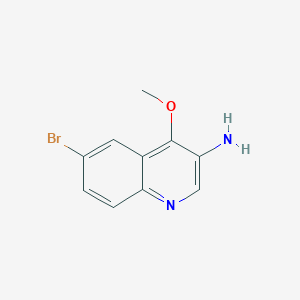
2-(Isopropyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopropyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound with a unique structure that combines an isopropyl group, a phenyl group, and a nicotinate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves a multi-step process. One common method includes the reaction of isopropylamine with phenyl isocyanate to form the intermediate isopropyl(phenyl)urea. This intermediate is then reacted with ethyl 2-(methylthio)nicotinate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Isopropyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
2-(Isopropyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Isopropyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Isopropyl(phenyl)amino)-2-oxoethanesulfonic acid
- 2-(Isopropyl(phenyl)amino)-2-oxoethyl acetate
Uniqueness
2-(Isopropyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of the nicotinate ester and the methylthio group, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and effects.
Propiedades
Fórmula molecular |
C18H20N2O3S |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
[2-oxo-2-(N-propan-2-ylanilino)ethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H20N2O3S/c1-13(2)20(14-8-5-4-6-9-14)16(21)12-23-18(22)15-10-7-11-19-17(15)24-3/h4-11,13H,12H2,1-3H3 |
Clave InChI |
ZCZXGIQJSBIANQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1=CC=CC=C1)C(=O)COC(=O)C2=C(N=CC=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365280.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B13365286.png)

![2-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1(2H)-phthalazinone](/img/structure/B13365293.png)

![Ethyl [6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13365300.png)

![N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}butanamide](/img/structure/B13365313.png)
![Methyl 2-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13365317.png)
![3-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13365330.png)

![4-hydroxy-7-methoxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide](/img/structure/B13365341.png)

